

diallyl maleate chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl maleate*

Cat. No.: B213036

[Get Quote](#)

An In-depth Technical Guide to the Chemical and Physical Properties of **Diallyl Maleate**

Introduction

Diallyl maleate, with the CAS Number 999-21-3, is an organic compound classified as a diester of maleic acid and allyl alcohol.^{[1][2]} It is a colorless to pale yellow, transparent liquid with a pungent, slightly irritating odor.^{[2][3]} This monomer is of significant interest in polymer chemistry due to its bifunctional nature, containing two reactive allyl groups and a polymerizable double bond within the maleate structure.^{[2][4]}

Primarily, **diallyl maleate** serves as a highly effective crosslinking agent and a reactive diluent in the synthesis of various polymers.^{[2][5]} Its incorporation into polymer chains enhances properties such as thermal stability, chemical resistance, and mechanical strength.^[4] Key applications include the production of durable polyester resins, adhesives, ion-exchange resins, and specialty coatings.^{[2][5]} This document provides a comprehensive overview of its chemical and physical properties, experimental protocols, and safety information, tailored for researchers and professionals in chemistry and materials science.

Chemical Identification

The fundamental identifiers for **diallyl maleate** are summarized in the table below.

Identifier	Value
IUPAC Name	bis(prop-2-enyl) (Z)-but-2-enedioate[1]
Synonyms	Maleic Acid Diallyl Ester, Sipomer DAM[1][3][6]
CAS Number	999-21-3[1][3][7]
EC Number	213-658-0[1][6]
Molecular Formula	C ₁₀ H ₁₂ O ₄ [1][3][7][8]
Molecular Weight	196.20 g/mol [1][3][8]
InChI Key	ZPOLOEWJWXZUSP-WAYWQWQTSA-N[3][7]
Canonical SMILES	C=CCOC(=O)/C=C\C(=O)OCC=C[1]

Physical Properties

Diallyl maleate is a liquid at room temperature.[2] Its key physical and thermodynamic properties are compiled from various sources and presented in the table below for easy reference.

Property	Value
Appearance	Colorless to almost colorless clear liquid[2][3]
Odor	Pungent[3]
Melting Point	-47 °C[3]
Boiling Point	106-116 °C at 4 mmHg[3][9] 154 °C at 15 mmHg
Density	1.074 g/mL at 20 °C[3][9]
Refractive Index (n ₂₀ /D)	1.469 - 1.47[3][9]
Vapor Pressure	4 mmHg at 25 °C[3][9]
Vapor Density	6.6 - 6.77 (vs air)[2][3]
Flash Point	>110 °C (>230 °F)[3][10] 121 °C (249.8 °F) - closed cup[6]
Water Solubility	151.2 mg/L at 25 °C (Slightly soluble)[2][3][9]
Solubility in Organic Solvents	Soluble in methanol

Chemical Properties and Reactivity

4.1 Reactivity and Polymerization

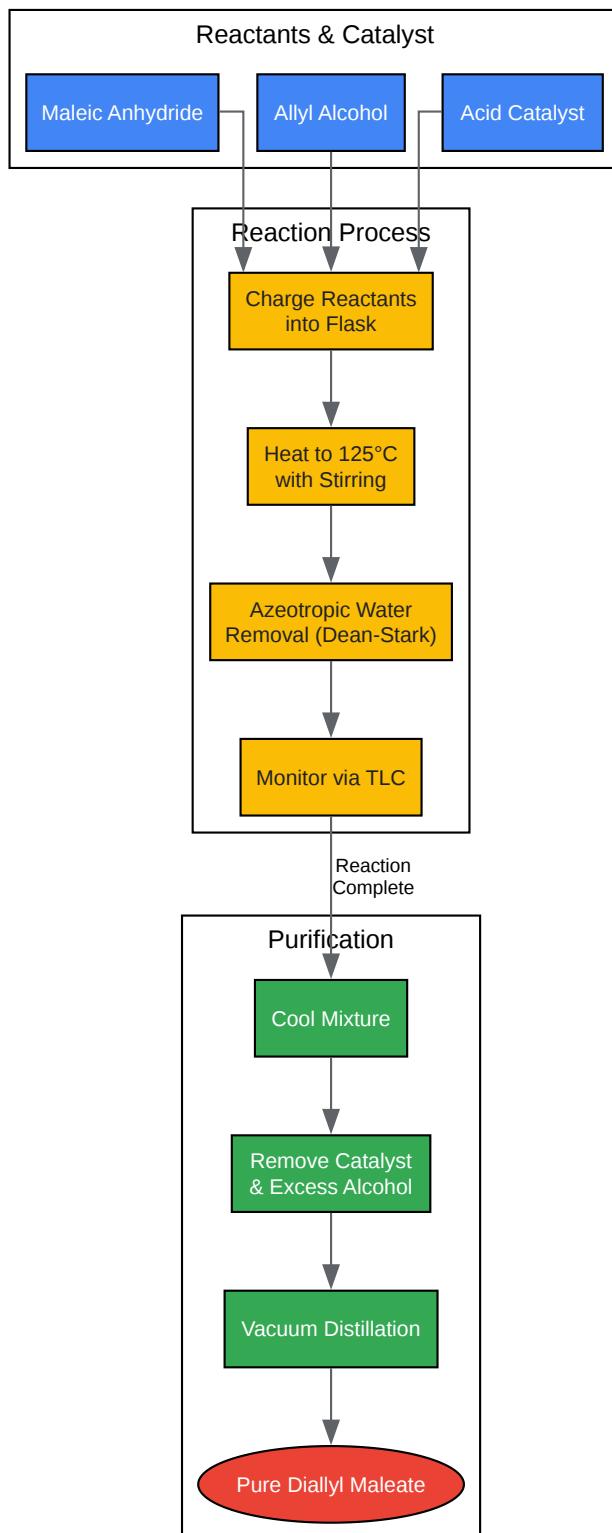
Diallyl maleate is a reactive monomer used extensively in polymerization.[2] Its chemical structure features two allyl groups that can participate in crosslinking reactions, forming strong, three-dimensional polymer networks.[2] This crosslinking capability makes it valuable for producing robust and durable materials.[2][5]

It is commonly used as an agent to promote branching in emulsion polymers.[11] In formulations for unsaturated polyesters, vinyl ester resins, coatings, and adhesives, it acts as both a crosslinking agent and a reactive diluent, which helps to improve the viscosity and flow properties of the formulation.[2]

4.2 Stability and Storage

Diallyl maleate is stable under normal ambient conditions.[2][12] However, it can polymerize when exposed to heat or a catalyst.[13] To prevent premature polymerization during storage, it is often supplied with an inhibitor like hydroquinone (HQ).[8] For laboratory use, it is recommended to store the compound in a dry, sealed container at 2-8°C.[3][14] The material is incompatible with strong bases and strong oxidizing agents.[12][15]

Experimental Protocols


While specific experimental data from individual studies are proprietary, the determination of the physicochemical properties of **diallyl maleate** follows standardized laboratory protocols.

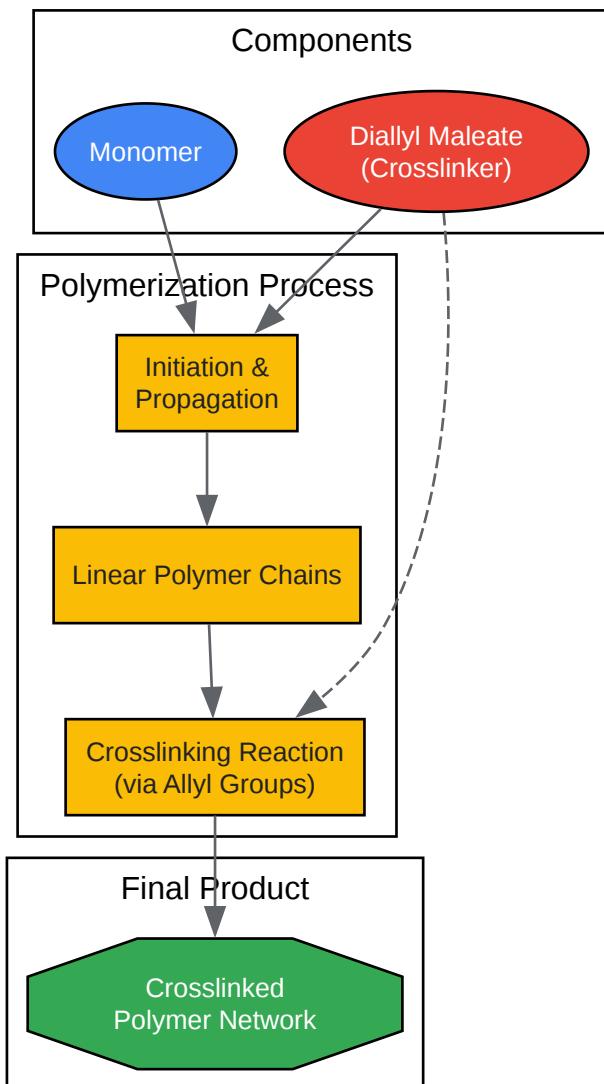
5.1 Synthesis of **Diallyl Maleate**

A typical laboratory-scale synthesis involves the Fischer esterification of maleic anhydride with allyl alcohol.

- Reactants: Maleic anhydride (1 equivalent), allyl alcohol (5 equivalents).
- Catalyst: An acidic catalyst such as p-toluenesulfonic acid or a functionalized ionic liquid (e.g., HFDAIL) is used.[3]
- Procedure:
 - Maleic anhydride, excess allyl alcohol, and the catalyst are charged into a round-bottomed flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer.[3]
 - The reaction mixture is heated to approximately 125 °C and stirred.[3] The water produced during the esterification is removed azeotropically using the Dean-Stark trap to drive the reaction toward the product.
 - The reaction progress is monitored by thin-layer chromatography (TLC) using a suitable eluent like ethyl acetate/hexane (2:8).[3]
 - Upon completion, the reaction mixture is cooled. The catalyst is removed (e.g., by filtration or washing), and the excess allyl alcohol is removed under reduced pressure.
 - The crude **diallyl maleate** is then purified, typically by vacuum distillation, to yield the final product.

Synthesis Workflow of Diallyl Maleate

[Click to download full resolution via product page](#)A typical laboratory synthesis workflow for **diallyl maleate**.


5.2 Characterization Protocols

- Refractive Index: Measured using an Abbe refractometer at a standard temperature, typically 20°C ($n_{20/D}$). The instrument is calibrated with a standard of known refractive index before measuring the sample.
- Boiling Point: Determined under reduced pressure (vacuum distillation) to prevent decomposition. The observed boiling point is recorded along with the corresponding pressure (e.g., 106-116 °C at 4 mmHg).^[3]
- Density: Measured using a pycnometer or a digital density meter at a specified temperature, usually 20°C.
- Spectroscopic Analysis:
 - FTIR Spectroscopy: Used to identify functional groups, such as the C=O stretch of the ester (around 1725 cm^{-1}), the C=C stretch of the allyl groups (around 1645 cm^{-1}), and the C-O stretches.
 - NMR Spectroscopy (^1H and ^{13}C): Provides detailed structural information, confirming the presence of allyl and maleate protons and carbons and their connectivity.
 - Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.^[1]

Role in Polymer Crosslinking

Diallyl maleate's primary function is to create a network structure within a polymer. During polymerization (e.g., free-radical polymerization), the double bond of the maleate can react to form a linear polymer chain. The two allyl groups on each monomer unit can then react with other growing chains, creating covalent bonds (crosslinks) between them. This process transforms a collection of individual polymer chains into a single, interconnected network, significantly improving the material's properties.

Role of Diallyl Maleate in Polymer Crosslinking

[Click to download full resolution via product page](#)

Logical diagram of **diallyl maleate**'s function as a crosslinker.

Safety and Handling

Diallyl maleate is classified as toxic and an irritant.^[1] It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area.

- GHS Classification: Acute toxicity, Oral (Category 3); Acute toxicity, Dermal (Category 4); Skin irritation (Category 2); Eye irritation (Category 2); Specific target organ toxicity - single exposure (Category 3), Respiratory system.^[6]

- Hazard Statements:
 - H301: Toxic if swallowed.[6]
 - H312: Harmful in contact with skin.[6]
 - H315: Causes skin irritation.[6]
 - H319: Causes serious eye irritation.[6]
 - H335: May cause respiratory irritation.[6]
- Precautionary Statements: Users should wear suitable protective clothing, gloves, and eye/face protection.[2] Avoid breathing vapors. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.[3][6]
- Personal Protective Equipment (PPE): Eyeshields, chemical-resistant gloves, and a respirator with an appropriate filter (e.g., type ABEK) are recommended when handling.[6]

Conclusion

Diallyl maleate is a versatile difunctional monomer with well-characterized chemical and physical properties. Its ability to act as a crosslinking agent makes it a valuable component in the formulation of high-performance polymers for a wide range of industrial applications. Understanding its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and manufacturing. Proper handling and storage are imperative due to its toxicity and irritant nature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diallyl maleate | C10H12O4 | CID 5354266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]
- 3. Diallyl maleate | 999-21-3 [chemicalbook.com]
- 4. polysciences.com [polysciences.com]
- 5. innospk.com [innospk.com]
- 6. Diallyl maleate technical grade, 93 999-21-3 [sigmaaldrich.com]
- 7. Diallyl maleate [webbook.nist.gov]
- 8. chemscene.com [chemscene.com]
- 9. chembk.com [chembk.com]
- 10. diallyl maleate, 999-21-3 [thegoodsentscompany.com]
- 11. scbt.com [scbt.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.cn]
- 13. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 999-21-3|Diallyl Maleate|BLD Pharm [bldpharm.com]
- 15. chempoint.com [chempoint.com]
- To cite this document: BenchChem. [diallyl maleate chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b213036#diallyl-maleate-chemical-and-physical-properties\]](https://www.benchchem.com/product/b213036#diallyl-maleate-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com